molecular formula C24H23N3O3S2 B2863502 (Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide CAS No. 865593-46-0

(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide

Cat. No. B2863502
CAS RN: 865593-46-0
M. Wt: 465.59
InChI Key: MTRXARWQUMTPIX-MRCUWXFGSA-N
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Description

(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The thiazolidinone core of the compound is known to exhibit antioxidant properties, which could be harnessed in the development of new therapeutic agents .

Anti-Inflammatory Activity

The anti-inflammatory properties of thiazolidinone derivatives make them candidates for the treatment of inflammatory diseases. By modulating the inflammatory pathways, these compounds can potentially be used to treat conditions like arthritis and asthma .

Enzyme Inhibition

Compounds with a thiazolidinone structure have been shown to inhibit various enzymes, such as lipoxygenase (LOX). LOX plays a role in the metabolism of polyunsaturated fatty acids, and its inhibition can lead to the development of drugs for diseases where LOX is implicated, such as cancer and hyperproliferative disorders .

Antimicrobial Properties

The structural motif of benzyl-2-thioxothiazolidin-4-one is known to possess antimicrobial properties. This makes the compound a potential candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, such compounds can be used as building blocks for the synthesis of complex molecules or as functional materials with specific properties. Their unique structure allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for various applications .

Drug Development and Medicinal Chemistry

The compound’s ability to interact with biological systems makes it a valuable tool in drug discovery and development. It can be used to create pharmacophores for the identification of drug candidates or as a scaffold for the development of novel therapeutic agents .

properties

IUPAC Name

N-benzyl-2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-3-13-26-23(30)21(32-24(26)31)20-17-11-7-8-12-18(17)27(22(20)29)15-19(28)25-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,25,28)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRXARWQUMTPIX-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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